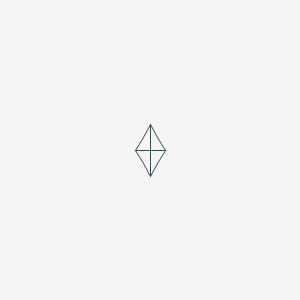

2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione, commonly known as BH4, is an essential cofactor for several enzymes involved in amino acid and neurotransmitter metabolism. It is a naturally occurring compound found in most living organisms, including humans. BH4 plays a crucial role in the regulation of nitric oxide synthesis, which is vital for the maintenance of cardiovascular, immune, and nervous system functions.

Mecanismo De Acción

BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and the regulation of nitric oxide synthesis. It is essential for the proper functioning of the enzymes responsible for the conversion of phenylalanine to tyrosine, which is a precursor for the synthesis of dopamine, norepinephrine, and epinephrine.

Biochemical and Physiological Effects:

BH4 deficiency can lead to a decrease in the synthesis of neurotransmitters, which can result in neurological disorders such as depression and Parkinson's disease. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in the maintenance of cardiovascular, immune, and nervous system functions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BH4 is a crucial cofactor for several enzymes involved in neurotransmitter and nitric oxide synthesis, making it an essential component in many laboratory experiments. However, the availability of BH4 can be limited, and its synthesis can be challenging and expensive.

Direcciones Futuras

Further research is needed to understand the role of BH4 in various physiological and pathological conditions. The development of new and efficient methods for the synthesis of BH4 could lead to the production of more affordable and accessible BH4 supplements for individuals with BH4 deficiency. Additionally, the use of BH4 as a potential therapeutic target for neurological disorders such as Parkinson's disease and depression warrants further investigation.

Métodos De Síntesis

BH4 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of BH4 involves the reaction of 6-methylpterin with ammonia and formic acid, followed by oxidation with hydrogen peroxide. Microbial fermentation involves the use of genetically modified bacteria to produce BH4 from simple carbon sources.

Aplicaciones Científicas De Investigación

BH4 has been extensively studied for its role in various physiological and pathological conditions. It is a critical cofactor for the enzymes responsible for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. BH4 deficiency has been linked to several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.

Propiedades

Número CAS |

1011-10-5 |

|---|---|

Nombre del producto |

2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione |

Fórmula molecular |

C6H7N5O2 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

2-amino-3,5,6,8-tetrahydropteridine-4,7-dione |

InChI |

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h8H,1H2,(H4,7,9,10,11,12,13) |

Clave InChI |

JOCAZCZIQTXMHW-UHFFFAOYSA-N |

SMILES isomérico |

C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |

SMILES |

C1C(=O)NC2=C(N1)C(=O)NC(=N2)N |

SMILES canónico |

C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)

![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)